Phenetrazine hydrochloride is a chemical compound that belongs to the class of phenylmorpholines, which are known for their stimulant properties. This compound has gained attention due to its structural similarity to other psychoactive substances, particularly those used in the treatment of obesity and attention disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and analysis.
Phenetrazine hydrochloride can be synthesized through several chemical routes, often involving the modification of existing phenylmorpholine compounds. It is primarily sourced from chemical suppliers specializing in research chemicals and analytical standards, such as Cayman Chemical and Bertin Bioreagent, which provide it as an analytical reference standard .
Phenetrazine hydrochloride is classified as a stimulant and is structurally related to amphetamines. It falls under the category of new psychoactive substances, which are compounds that mimic the effects of traditional illicit drugs but are not yet controlled under drug legislation.
The synthesis of phenetrazine hydrochloride typically involves several steps, including:
One common synthesis route involves heating a mixture of 2-methylphenylmorpholine and appropriate reagents under controlled conditions (typically at elevated temperatures) to facilitate the formation of the desired compound . Analytical methods, including gas chromatography-mass spectrometry (GC-MS), are used to confirm the identity and purity of the synthesized product .
Phenetrazine hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 215.69 g/mol. Its structure can be represented as follows:
Phenetrazine hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to minimize side reactions and ensure high yields of the desired product .
Phenetrazine hydrochloride exerts its effects primarily through modulation of monoamine neurotransmitter systems. It is believed to enhance the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin.
Research indicates that similar compounds have shown stimulant effects by acting on monoamine transporters in neuronal cells. The pharmacological profile suggests potential applications in treating conditions like obesity or attention deficit hyperactivity disorder .
Relevant data on these properties can be found in chemical databases and supplier specifications .
Phenetrazine hydrochloride has several scientific uses:
Phenmetrazine hydrochloride emerged in the 1950s as a central nervous system stimulant developed specifically for obesity management. Structurally related to amphetamine, it functioned as a norepinephrine-dopamine releasing agent (NDRA), suppressing appetite through hypothalamic stimulation. Its introduction coincided with the "Rainbow Pill" era—combinations of stimulants, diuretics, and thyroid hormones marketed for weight loss [3]. Unlike thyroid hormones (withdrawn for causing hyperthyroidism) or dinitrophenol (causing cataracts), phenmetrazine initially showed favorable anorectic effects. By the 1960s, it was widely prescribed as a short-term adjunct to caloric restriction, reflecting the pharmaceutical industry's focus on sympathomimetics for obesity [3].
However, mounting evidence of cardiovascular risks and abuse potential led to its decline. The drug was never explicitly FDA-approved for long-term use, and post-market surveillance revealed significant diversion for non-medical purposes. By 1973, manufacturers voluntarily withdrew it from U.S. markets, preceding formal scheduling [3] [6].
Table 1: Phenmetrazine in Context of Historical Anti-Obesity Agents
Era | Drug Class | Representative Agents | Primary Reason for Withdrawal |
---|---|---|---|
1930s | Metabolic stimulants | Dinitrophenol | Cataracts, neuropathy |
1950s-60s | Sympathomimetics | Phenmetrazine, amphetamine | Abuse potential, cardiovascular toxicity |
1970s | Serotonergics | Aminorex | Pulmonary hypertension |
Phenmetrazine’s transition from therapeutic to illicit use exemplifies the "double-edged sword" of stimulant pharmacology. Its NDRA mechanism induced euphoria and hyperactivity at high doses, making it attractive for recreational use. By the late 1960s, it gained notoriety in Europe (particularly Sweden) as "Preludin," often crushed and injected to intensify effects [3] [10]. This pattern mirrored broader stimulant abuse epidemics, where prescription anorectics like phenmetrazine served as gateways to illicit substances.
User typologies identified in contemporary studies reflect this trajectory:
Phenmetrazine’s regulatory status evolved in response to emerging abuse patterns. Key milestones include:
The DEA emphasized its structural similarity to Schedule II stimulants like methylphenidate and amphetamine, noting identical abuse patterns [5] [8]. Critically, scheduling restricted prescribing to acute obesity cases, eliminating refills and requiring secure storage—effectively ending legitimate medical use.
Table 2: Regulatory Classification of Phenmetrazine Hydrochloride
Jurisdiction | Governing Law | Schedule | Key Restrictions |
---|---|---|---|
United States | Controlled Substances Act (1971) | Schedule II | No refills; special prescribing records |
United Nations | Convention on Psychotropic Substances (1971) | Schedule III | Export/import licensing |
European Union | Misuse of Drugs Regulations | Class B | Possession prohibited without license |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7